molecular formula C15H16N2O3 B13082267 (Quinoline-2-carbonyl)valine

(Quinoline-2-carbonyl)valine

Cat. No.: B13082267
M. Wt: 272.30 g/mol
InChI Key: QTALALPGMLVHRL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Quinoline-2-carbonyl)valine is a compound that combines the structural features of quinoline and valine Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its broad range of pharmaceutical activities, while valine is an essential amino acid

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(Quinoline-2-carbonyl)valine can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

(Quinoline-2-carbonyl)valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Quinoline-2-carbonyl)valine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The valine moiety may enhance the compound’s ability to interact with protein targets, potentially leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmaceutical applications.

    Valine: An essential amino acid involved in protein synthesis and metabolism.

    Quinolone: A class of synthetic antibiotics with a quinoline core structure.

Uniqueness

(Quinoline-2-carbonyl)valine is unique due to its combination of the quinoline and valine structures, which may result in enhanced biological activity and specificity compared to other quinoline derivatives

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoic acid

InChI

InChI=1S/C15H16N2O3/c1-9(2)13(15(19)20)17-14(18)12-8-7-10-5-3-4-6-11(10)16-12/h3-9,13H,1-2H3,(H,17,18)(H,19,20)/t13-/m0/s1

InChI Key

QTALALPGMLVHRL-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.